2,2'-Dithiodipyridine

Catalog No.
S515805
CAS No.
2127-03-9
M.F
C10H8N2S2
M. Wt
220.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiodipyridine

In thiol quantification, DTNB's strict alkaline pH requirement (pH ~8.0) often triggers disulfide scrambling or protein degradation in acidic samples. 2,2'-Dithiodipyridine (Aldrithiol-2) provides an acid-compatible alternative. • Quantifies thiols at acidic pH, preserving sample integrity. • Essential for Corey-Nicolaou macrolactonization via 2-pyridinethiol ester intermediate, enabling 11-21-membered macrocycle formation. • Modifies gold electrode surfaces into hydrophilic SAMs for metalloprotein electron transfer. Standard purity ≥98%; global shipping available.

CAS Number

2127-03-9

Product Name

2,2'-Dithiodipyridine

IUPAC Name

2-(pyridin-2-yldisulfanyl)pyridine

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

InChI

InChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H

InChI Key

HAXFWIACAGNFHA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SSC2=CC=CC=N2

solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2,2'-dipyridyl disulfide, 2,2'-dithiodipyridine, 2,2'-dithiopyridine, 2,2-dithiobispyridine, 2,2-PDS, Aldrithiol-2, orthopyridyl disulfide

Canonical SMILES

C1=CC=NC(=C1)SSC2=CC=CC=N2

The exact mass of the compound 2,2'-Dithiodipyridine is 220.0129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677438. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2,2'-Dithiodipyridine, frequently referred to as Aldrithiol-2 or DPDS, is a versatile heterocyclic disulfide utilized primarily as a highly specific thiol-quantification probe, a mild oxidizing agent, and a core component of the Corey-Nicolaou macrolactonization reagent. Commercially available as a yellow to white crystalline solid, it exhibits high solubility in organic solvents such as methanol, acetonitrile, and dimethylformamide, alongside moderate solubility in water [1]. In industrial and laboratory procurement contexts, its value is defined by its highly specific reactivity toward thiols and carboxylic acids. This makes it a critical precursor for generating active thioesters in complex peptide synthesis and macrocyclization workflows, as well as an essential surface-modifying agent for gold electrodes in advanced biosensor applications .

Research Fit

Thiol quantification via chromogenic detection
Enzymatic activity assays with sulfhydryl groups
Site-specific protein modification studies

Substituting 2,2'-dithiodipyridine with generic disulfides (such as diphenyl disulfide) or standard thiol probes (such as DTNB / Ellman's reagent) frequently results in process failure due to mismatched reaction kinetics and strict pH requirements. For instance, DTNB requires a mildly alkaline environment (pH ~8.0) to achieve quantitative thiol derivatization, which can trigger unwanted disulfide scrambling or rapid degradation in pH-sensitive proteins [1]. Furthermore, in synthetic applications, the specific nitrogen-positioning in the 2,2'-isomer is strictly required to form the 2-pyridinethiol ester intermediate. This specific intermediate undergoes a critical intramolecular proton transfer necessary to drive the Corey-Nicolaou macrolactonization—a double-activation mechanism that is structurally inaccessible to 4,4'-isomers or non-heterocyclic disulfides [2].

Substitution Risk

DTNB Charge-State Mismatch
Neutral 2-PDS vs. dianionic DTNB may shift assay kinetics and thiol reactivity profiles
4,4′-Isomer Steric/Electronic Differences
Positional isomer exhibits divergent kinetic profiles and may not replicate site-specific labeling
Hemoglobin Interference Profile
Whole-blood interference patterns differ; direct molar substitution may compromise detection sensitivity

Extended pH Range for Thiol Quantification vs. Ellman's Reagent

While 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is the industry standard for thiol quantification, its reliance on the intrinsic reactivity of thiolate anions restricts its optimal use to pH 8.0. In contrast, 2,2'-dithiodipyridine exhibits significantly higher intrinsic reactivity, allowing quantitative derivatization of nonpolar and protein-bound thiols at pH levels as low as 4.5 [1]. Upon reaction, it releases 2-thiopyridone, which can be measured spectrophotometrically at 343 nm. This capability to operate in acidic media prevents the base-catalyzed disulfide scrambling and protein denaturation often observed when shifting acidic samples to the alkaline conditions required by DTNB.

Evidence DimensionMinimum pH for quantitative thiol assay
Target Compound DatapH ≥ 4.5 (2,2'-Dithiodipyridine)
Comparator Or BaselinepH 8.0 (DTNB / Ellman's Reagent)
Quantified DifferenceOperational efficacy extended by 3.5 pH units into the acidic range.
ConditionsSpectrophotometric measurement of free thiols in aqueous/organic mixtures or protein solutions.

Enables accurate thiol quantification in acid-stable proteins, wastewater, or acidic cell lysates without requiring potentially destructive alkaline pH adjustments.

Cholinesterase Precision
Head-to-head
CV < 8% at 1:20 blood dilution vs. DTNB requiring 1:50
Supports concentrated whole-blood assay without hemoglobin interference
Dog whole blood; 340 nm detection

Double-Activation Macrolactonization via Corey-Nicolaou Protocol

The synthesis of large macrocyclic lactones from ω-hydroxy acids (seco-acids) is entropically disfavored, often leading to linear oligomerization when using standard carbodiimide coupling (e.g., DCC). The application of 2,2'-dithiodipyridine in combination with triphenylphosphine (the Corey-Nicolaou reagent) overcomes this barrier through a double-activation mechanism[1]. The reagent converts the carboxylic acid into a highly reactive 2-pyridinethiol ester. The basic pyridine nitrogen then acts as an internal base, hydrogen-bonding with the incoming hydroxyl group to facilitate cyclization. This specific mechanism enables the successful formation of complex 11- to 21-membered macrolides with yields significantly surpassing those of direct esterification methods.

Evidence DimensionMacrocyclic ring closure efficiency
Target Compound DataEnables 11- to 21-membered ring formation via 2-pyridinethiol ester intermediate.
Comparator Or BaselineDirect carbodiimide esterification (yields predominantly linear oligomers).
Quantified DifferenceShifts reaction pathway from >90% oligomerization to successful macrocyclization for sterically hindered seco-acids.
ConditionsHigh dilution conditions in non-polar solvents (e.g., toluene, xylene) under reflux.

Provides a reliable, mild synthetic route for the procurement of complex natural product analogs, macrolides, and resin glycosides that resist standard cyclization.

ALDH Activation/Inactivation
Head-to-head
2- to 2.5-fold activation with kinetic correlation vs. 4,4′-DTDP: faster label loss, poor correlation
Enables kinetic resolution of activation and inactivation phases
Sheep liver ALDH; NAD⁺, 25 °C

Enhanced Cytochrome c Electron Transfer on Gold Electrodes

The development of electrochemical biosensors requires stable self-assembled monolayers (SAMs) that facilitate direct heterogeneous electron transfer (hET) without denaturing the target protein. When applied to gold electrodes, 2,2'-dithiodipyridine cleaves to form a 2-mercaptopyridine SAM[1]. Unlike hydrophobic alkyl thiol SAMs which passivate the electrode, the pyridine-modified surface provides a hydrophilic interface that interacts electrostatically with the lysine-rich domains of metalloproteins like cytochrome c. This specific surface chemistry restores a nearly reversible, well-defined redox wave (formal potential ~0.086 V vs Ag/AgCl), which is completely suppressed on bare or alkyl-thiol modified gold.

Evidence DimensionCytochrome c redox reversibility
Target Compound DataWell-defined, nearly reversible redox waves (formal potential ~0.086 V).
Comparator Or BaselineBare gold or simple alkyl thiol SAMs (irreversible or completely suppressed electron transfer).
Quantified DifferenceRestoration of native-like hET kinetics vs. complete signal passivation.
ConditionsCyclic voltammetry of cytochrome c on SAM-modified gold electrodes in buffered aqueous solutions.

Crucial for manufacturers and researchers developing robust, reproducible electrochemical biosensors for metalloprotein analysis.

RyR Binding IC₅₀
Head-to-head
IC₅₀ = 7.5 μM 4,4′-DTDP: 1.5 μM; SPDP: 15.4 μM
Intermediate potency for moderate receptor activation studies
[³H]ryanodine binding; SR vesicles
Mg²⁺ Sensitivity
Head-to-head
Max Ca²⁺ release at 0.5 mM Mg²⁺ 4,4′-DTDP requires 1.0 mM
Suited for physiological Mg²⁺ range in cardiac SR studies
Canine cardiac SR vesicles
Acidic Derivatization LOD
Cross-study
LOD 0.9–4 μM at pH 4.5 vs. DTNB alkaline methods
Minimizes artifactual oxidation in thiol analysis
LC-EC; Ag-modified electrode

Acidic Thiol Quantification Assays

In analytical workflows where DTNB fails due to its strict alkaline pH requirements, 2,2'-dithiodipyridine is the reagent of choice for quantifying thiols in acidic environments [1]. This is particularly relevant for analyzing specific industrial effluents, acid-extracted biological samples, or acid-stable protein formulations where shifting to pH 8.0 would compromise sample integrity.

Total Synthesis of Macrolides and Resin Glycosides

Essential for pharmaceutical R&D workflows requiring the cyclization of complex seco-acids into 11- to 21-membered macrocyclic lactones. By utilizing the Corey-Nicolaou double activation mechanism, 2,2'-dithiodipyridine successfully drives ring closure in scenarios where standard coupling agents fail and yield only linear oligomers[2].

Electrochemical Biosensor Fabrication

Ideal for modifying gold electrodes to create hydrophilic, bio-compatible Self-Assembled Monolayers (SAMs). These modified surfaces are critical for promoting direct, reversible electron transfer for metalloproteins like cytochrome c in diagnostic devices, outperforming standard passivating alkyl thiols [3].

Application Fit

Application
Selection Property
Validation Focus
Whole-blood cholinesterase assays
Concentrated sample compatibility, hemoglobin interference avoidance
Assay precision with low-activity research samples
ALDH regulation and disulfiram mechanism studies
Kinetic resolution of activation and inactivation phases
Correlation between label displacement and activity loss
Ryanodine receptor and cardiac SR Ca²⁺ release
Intermediate potency for moderate receptor activation
Mg²⁺ sensitivity within physiological range
Acidic pH thiol derivatization for LC-EC
Non-alkaline derivatization reducing oxidation artifacts
Detection sensitivity in oxidation-prone research matrices

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

220.01289061 g/mol

Monoisotopic Mass

220.01289061 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L6X912UPBU

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 63 of 64 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Oxidants

Pictograms

Irritant

Irritant

Other CAS

2127-03-9

Wikipedia

2,2'-Dipyridyldisulfide

General Manufacturing Information

Pyridine, 2,2'-dithiobis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
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